N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((6-(furan-2-yl)pyridazin-3-yl)thio)acetamide

Description

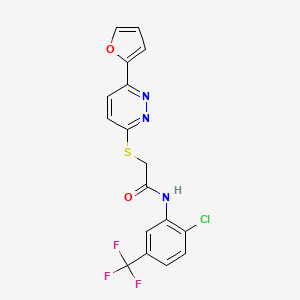

The compound N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((6-(furan-2-yl)pyridazin-3-yl)thio)acetamide is a heterocyclic acetamide derivative featuring a pyridazine core substituted with a furan-2-yl group at the 6-position and a thioether linkage to an acetamide moiety. The 2-chloro-5-(trifluoromethyl)phenyl group introduces steric bulk and electron-withdrawing properties, which may influence solubility, metabolic stability, and target binding .

The furan substituent may enhance π-π interactions with biological targets, while the trifluoromethyl group improves lipophilicity and bioavailability .

Properties

IUPAC Name |

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11ClF3N3O2S/c18-11-4-3-10(17(19,20)21)8-13(11)22-15(25)9-27-16-6-5-12(23-24-16)14-2-1-7-26-14/h1-8H,9H2,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBJYCQPMLVENRS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=NN=C(C=C2)SCC(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11ClF3N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((6-(furan-2-yl)pyridazin-3-yl)thio)acetamide is a compound of significant interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features several notable structural components:

- Chloro and trifluoromethyl groups : These substituents are known to influence lipophilicity and biological activity.

- Furan and pyridazine moieties : These heterocycles are often associated with various biological activities, including antiviral and anticancer effects.

Table 1: Structural Components of this compound

| Component | Description |

|---|---|

| Chloro Group | Enhances electrophilicity |

| Trifluoromethyl Group | Increases lipophilicity and metabolic stability |

| Furan Ring | Associated with antioxidant and anticancer activity |

| Pyridazine Ring | Known for diverse pharmacological effects |

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives containing pyridazine and furan rings have shown promising results in inhibiting cancer cell proliferation.

- Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of the caspase pathway. A study reported that related compounds demonstrated IC50 values ranging from 5.1 to 22.08 µM against various cancer cell lines, including HepG2 and MCF-7 .

- Case Study : A derivative of this compound was tested against breast cancer cell lines, showing a substantial reduction in cell viability at concentrations as low as 10 µM, suggesting that modifications in the structure can enhance activity .

Antiviral Activity

The compound's heterocyclic nature suggests potential antiviral properties. Heterocycles are frequently explored for their ability to inhibit viral replication.

- In Vitro Studies : Compounds similar to this compound have been shown to inhibit viral polymerases effectively. For example, thiazolidinone derivatives demonstrated over 95% inhibition of NS5B RNA polymerase in vitro .

- Potential Mechanisms : The antiviral activity may stem from interference with viral entry or replication processes, although specific mechanisms for this compound remain to be elucidated.

Toxicity Profile

While exploring the biological activity, it is crucial to assess the toxicity of the compound.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((6-(furan-2-yl)pyridazin-3-yl)thio)acetamide is , with a molecular weight of approximately 534.9 g/mol. The compound's structure can be depicted as follows:

Antiviral Applications

Recent studies have explored the antiviral properties of compounds similar to this compound. For instance, research indicates that derivatives containing furan and pyridazine moieties exhibit significant activity against viral infections, particularly those caused by RNA viruses. The incorporation of halogenated phenyl groups has been shown to enhance antiviral efficacy by improving binding affinity to viral targets .

Case Study: Inhibition of Viral Replication

A study demonstrated that compounds with similar structural features effectively inhibited the replication of the Dengue virus, showcasing EC50 values in the low micromolar range. This suggests that this compound could potentially serve as a lead compound for developing antiviral agents .

Anticancer Potential

The compound's structural characteristics also indicate possible anticancer applications. Research has highlighted the role of trifluoromethylated compounds in modulating signaling pathways associated with cancer cell proliferation and survival. The presence of the furan ring may further enhance its interaction with biological targets involved in tumor growth .

Case Study: Targeting Cancer Pathways

In vitro studies have shown that compounds similar to this compound can inhibit key enzymes involved in cancer metabolism, such as those in the glycolytic pathway. This inhibition leads to reduced cell viability in various cancer cell lines, indicating a promising avenue for therapeutic development .

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has also been investigated, particularly its ability to modulate inflammatory cytokines and chemokines. The trifluoromethyl group is known to enhance metabolic stability, which may contribute to prolonged anti-inflammatory effects .

Case Study: Inhibition of Inflammatory Mediators

Research involving animal models has demonstrated that compounds with similar structures can significantly decrease levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting that this compound may be effective in treating inflammatory diseases .

Comparison with Similar Compounds

Structural Features and Substitution Patterns

The following table highlights key structural differences between the target compound and its analogs:

Pharmacological and Physicochemical Properties

- Lipophilicity : The trifluoromethyl group in the target compound and its analogs () enhances membrane permeability but may reduce aqueous solubility.

- Biological Activity :

Key Research Findings and Limitations

- : Highlights the impact of bulky substituents (tert-butyl, phenyl) on pyridine analogs, which may reduce binding efficiency compared to the less sterically hindered furan-pyridazine core of the target compound .

- : Demonstrates that triazole-based analogs offer improved metabolic stability, suggesting that pyridazine derivatives might require structural optimization for in vivo applications .

- : Indicates that benzothiazole derivatives are potent antimicrobials, implying that the target compound’s pyridazine-furan system could be tested for similar activity .

Limitations :

- No direct biological data (e.g., IC50, MIC) are provided for the target compound, limiting conclusive comparisons.

- Structural analogs from patents () lack detailed mechanistic studies, necessitating further experimental validation.

Q & A

Q. What synthetic strategies are recommended for constructing the pyridazine-thioacetamide core?

The pyridazine-thioacetamide moiety can be synthesized via nucleophilic substitution between a pyridazinethiol derivative and a chloroacetamide intermediate. Key steps include:

- Thioether formation : React 6-(furan-2-yl)pyridazine-3-thiol with chloroacetyl chloride in the presence of a base like triethylamine under reflux (4–6 hours) .

- Purification : Recrystallize the product using solvents like pet-ether or ethanol to achieve >95% purity .

- Condensation : Couple the thioacetamide intermediate with the 2-chloro-5-(trifluoromethyl)aniline derivative using condensing agents (e.g., DCC or EDC) in anhydrous conditions .

Q. How should researchers confirm structural fidelity post-synthesis?

Use a combination of spectroscopic and chromatographic methods:

- NMR spectroscopy : Analyze - and -NMR to verify substituent integration and chemical shifts (e.g., furan protons at δ 6.3–7.2 ppm, pyridazine carbons at δ 150–160 ppm) .

- IR spectroscopy : Confirm thioether (C–S, ~650 cm) and amide (C=O, ~1650 cm) bonds .

- HPLC : Monitor purity using a C18 column with a methanol/water gradient (80:20 to 95:5 over 15 minutes) .

Q. What reaction conditions minimize hydrolysis of the trifluoromethyl group?

- Use anhydrous solvents (e.g., DMF or THF) and inert atmospheres (N/Ar) during synthesis.

- Avoid prolonged exposure to acidic/basic conditions; maintain pH 6–7 during workup .

Advanced Research Questions

Q. How can computational methods predict electronic properties for SAR studies?

Q. What strategies resolve discrepancies in 1H^1H1H-NMR data across synthetic batches?

- Variable temperature NMR : Resolve overlapping peaks caused by conformational flexibility (e.g., furan rotamers) .

- 2D NMR (COSY, HSQC) : Assign ambiguous proton-carbon correlations, especially near the thioether and acetamide groups .

- Deuterated solvent screening : Compare spectra in DMSO-d vs. CDCl to isolate solvent-induced shifts .

Q. How do electronic effects of substituents influence reactivity in cross-coupling reactions?

- The trifluoromethyl group (-CF) withdraws electrons, deactivating the phenyl ring and directing electrophilic attacks to the para position .

- The furan ring donates electrons via resonance, enhancing nucleophilicity at the pyridazine sulfur for further functionalization (e.g., alkylation) .

Data Contradiction Analysis

Q. How to address inconsistent yields in thioether formation?

- Parameter optimization : Vary reaction time (2–8 hours), temperature (60–100°C), and base (triethylamine vs. KCO) to identify ideal conditions .

- Byproduct identification : Use LC-MS to detect disulfide byproducts (m/z ≈ [M+2]) and adjust reducing agent (e.g., NaBH) concentrations .

Methodological Best Practices

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.